(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
Overview
Description
(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol, also known as C5-TMD, is a synthetic chemical compound that has been widely studied for its potential applications in scientific research. It has been found to have several biochemical and physiological effects that make it a useful tool in the laboratory.
Scientific Research Applications
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Synthesis of Boronic Esters
- Field : Organic Chemistry
- Application : Boronic esters, such as 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, are often used in organic synthesis . They are particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules .
- Method : The synthesis of boronic esters typically involves the reaction of a suitable organometallic reagent with a trialkyl borate, followed by hydrolysis .
- Results : The resulting boronic esters can be used in a variety of reactions, including cross-coupling reactions, to form carbon-carbon bonds .
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Borylation of Alkylbenzenes
- Field : Organic Chemistry
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a compound similar to the one you mentioned, can be used for the borylation at the benzylic C-H bond of alkylbenzenes .
- Method : This process typically involves the use of a palladium catalyst .
- Results : The resulting pinacol benzyl boronate can be used in further synthetic transformations .
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Synthesis of 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Field : Organic Chemistry
- Application : This compound can be synthesized from 3-CHLORO-5-IODOBENZONITRILE and Bis(pinacolato)diboron .
- Method : The exact method of synthesis is not provided, but it likely involves a borylation reaction .
- Results : The resulting compound can be used in further synthetic transformations .
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Phosphitylation of Alcohols and Heteroatomic Nucleophiles
- Field : Organic Chemistry
- Application : 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a compound similar to the one you mentioned, can be used for the phosphitylation of alcohols and heteroatomic nucleophiles .
- Method : This process typically involves the use of a suitable catalyst .
- Results : The resulting glycosyl donors and ligands can be used in further synthetic transformations .
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Borylation of Alkyl or Aryl Alkynes and Alkenes
- Field : Organic Chemistry
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a compound similar to the one you mentioned, can be used for the borylation of alkyl or aryl alkynes and alkenes .
- Method : This process typically involves the use of transition metal catalysts .
- Results : The resulting pinacol benzyl boronate can be used in further synthetic transformations .
- Synthesis of 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Field : Organic Chemistry
- Application : This compound can be synthesized from 3-CHLORO-5-IODOBENZONITRILE and Bis(pinacolato)diboron .
- Method : The exact method of synthesis is not provided, but it likely involves a borylation reaction .
- Results : The resulting compound can be used in further synthetic transformations .
properties
IUPAC Name |
[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-7,16H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKRASSKANIIOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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